Thietane, 3,3-dibromo-, 1,1-dioxide
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Overview
Description
Thietane, 3,3-dibromo-, 1,1-dioxide is a chemical compound belonging to the class of thietane derivatives Thietanes are four-membered sulfur-containing heterocycles that have gained attention due to their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Thietane, 3,3-dibromo-, 1,1-dioxide can be synthesized through several methods. One common approach involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60 to 80°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions. For instance, thietanes or thietane-1-oxides can be oxidized using hydrogen peroxide (H₂O₂) to yield the desired thietane dioxide derivatives . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thietane, 3,3-dibromo-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as phenolates or thiophenolates.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Substitution: Sodium phenolates or thiophenolates are used as nucleophiles in substitution reactions.
Cycloaddition: Various dienes and dienophiles can be used in cycloaddition reactions under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state thietane derivatives.
Substitution: 3-aryloxy- or 3-phenylsulfanylthietane-1,1-dioxides.
Cycloaddition: Larger ring structures with potential biological activity.
Scientific Research Applications
Thietane, 3,3-dibromo-, 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of thietane, 3,3-dibromo-, 1,1-dioxide involves its interaction with molecular targets through its reactive bromine atoms and dioxide group. These functional groups enable the compound to participate in various chemical reactions, potentially affecting biological pathways and molecular targets . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-aryloxythietane-1,1-dioxides: These compounds have similar structural features but differ in the substituents on the thietane ring.
3-phenylsulfanylthietane-1,1-dioxides: These derivatives have a phenylsulfanyl group instead of bromine atoms.
Thietane-1,1-dioxide: The parent compound without the bromine substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
59463-73-9 |
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Molecular Formula |
C3H4Br2O2S |
Molecular Weight |
263.94 g/mol |
IUPAC Name |
3,3-dibromothietane 1,1-dioxide |
InChI |
InChI=1S/C3H4Br2O2S/c4-3(5)1-8(6,7)2-3/h1-2H2 |
InChI Key |
XCLRTHTYCUVHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)(Br)Br |
Origin of Product |
United States |
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